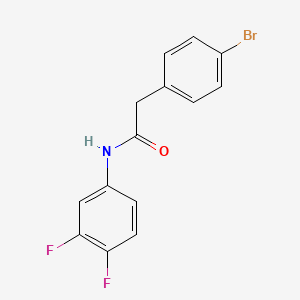![molecular formula C15H19Cl2N3O2 B5807220 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules involving morpholine and piperazine units often involves multistep reactions, including the use of Co(III) complexes, as seen in the work by Amirnasr et al. (2001), who synthesized Co(III) complexes with morpholine and analyzed their structure through X-ray diffraction (Amirnasr et al., 2001). Additionally, Luescher, Vo, and Bode (2014) introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, offering a straightforward synthesis approach for related structures (Luescher, Vo, & Bode, 2014).
Molecular Structure Analysis
The crystal structure analysis of related compounds provides insights into the molecular arrangement and interactions. For example, Aydinli et al. (2010) synthesized and determined the crystal structures of compounds featuring morpholine and piperazine rings, revealing chair conformations and specific molecular interactions (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
The reactivity and chemical behavior of morpholine and piperazine derivatives can be complex. Patil et al. (2017) highlighted a versatile de novo synthesis of morpholine and piperazine rings, allowing for significant diversity and substitution patterns, which is critical for understanding the reactivity of such compounds (Patil et al., 2017).
Physical Properties Analysis
The physical properties of molecules containing morpholine and piperazine units, such as solubility, melting points, and crystal structure, are essential for their application and synthesis. The work by Lava, Binnemans, and Cardinaels (2009) on ionic liquid crystals using morpholinium cations can shed light on the unique physical properties of morpholine derivatives (Lava, Binnemans, & Cardinaels, 2009).
作用機序
Target of Action
The primary targets of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine are dopamine (D2 and D3) and serotonin (5-HT1A and 5-HT2A) receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptor . This means it can both activate and inhibit these receptors, depending on the physiological context, which allows it to modulate neurotransmission in a balanced manner.
Biochemical Pathways
The compound’s interaction with dopamine and serotonin receptors influences several biochemical pathways. These include the dopaminergic and serotonergic pathways , which are involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these pathways can lead to changes in neuronal activity and synaptic plasticity.
Result of Action
The molecular and cellular effects of 4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine’s action are complex and depend on the specific physiological context. Generally, its action on dopamine and serotonin receptors can lead to modulation of neuronal activity and changes in neurotransmitter levels , potentially alleviating symptoms of disorders like schizophrenia .
特性
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-12-2-1-3-13(14(12)17)18-4-6-19(7-5-18)15(21)20-8-10-22-11-9-20/h1-3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNARXHSDOUEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dichlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)

